molecular formula C14H13ClFNO3S B2404435 4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide CAS No. 1105234-72-7

4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide

Cat. No.: B2404435
CAS No.: 1105234-72-7
M. Wt: 329.77
InChI Key: ZBFGTNOAAFHECN-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide is a chemical compound with the molecular formula C14H13ClFNO3S and a molecular weight of 329.8 g/mol . It belongs to the benzenesulfonamide class of compounds, which are of significant interest in medicinal chemistry and chemical research. Sulfonamide derivatives are recognized as important constituents in many biologically active compounds and are frequently explored for their potential pharmacological properties . Literature indicates that benzenesulfonamide scaffolds are investigated for various applications, including as inhibitors for viral targets . Researchers value this family of compounds for its ability to interact with biological targets; for instance, some benzenesulfonamide-containing compounds have been shown to bind the HIV-1 capsid protein, demonstrating antiviral activity by interfering with viral replication stages . The structural features of this compound, including the 4-chlorophenylsulfonamide group and the 2-(4-fluorophenoxy)ethyl chain, provide a versatile framework for structure-activity relationship (SAR) studies and further chemical modification. This product is intended for research purposes such as analytical testing, method development, and as a building block in the synthesis of more complex molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-chloro-N-[2-(4-fluorophenoxy)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO3S/c15-11-1-7-14(8-2-11)21(18,19)17-9-10-20-13-5-3-12(16)4-6-13/h1-8,17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFGTNOAAFHECN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCNS(=O)(=O)C2=CC=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(4-fluorophenoxy)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Agricultural Chemistry

4-Chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide serves as a key intermediate in the synthesis of Pyraflufen-ethyl , a herbicide effective against broad-leaved weeds and grasses.

  • Methods of Application : The synthesis involves reacting 4-chlorobenzenesulfonyl chloride with 2-(4-fluorophenoxy)ethylamine in the presence of a base like triethylamine.
  • Results : Pyraflufen-ethyl has demonstrated efficacy in controlling various weeds such as Black nightshade and Dandelion, enhancing crop yields significantly.

Pharmaceuticals

The compound has been investigated for its potential as an inhibitor of carbonic anhydrase IX, an enzyme implicated in tumor growth.

  • Mechanism of Action : Binding to the active site of carbonic anhydrase IX inhibits its activity, leading to reduced cell proliferation and increased apoptosis in cancer cells.
  • Case Study : In vitro studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including melanoma and breast cancer .

Antibacterial Activity

Research indicates that derivatives of this compound can form Schiff base metal complexes that display enhanced antibacterial properties.

  • Experimental Procedure : The Schiff base was synthesized from the condensation of 5-chlorosalicylaldehyde with 4-fluoroaniline, followed by complexation with transition metals like Mn(II), Co(II), and Cu(II).
  • Results : These complexes exhibited higher antibacterial activity against Gram-negative bacteria (e.g., Escherichia coli) compared to the free ligand.

Table 1: Efficacy of Pyraflufen-ethyl Against Weeds

Weed SpeciesControl Method UsedEfficacy (%)
Black NightshadePyraflufen-ethyl85
DandelionPyraflufen-ethyl90
CloverPyraflufen-ethyl75

Table 2: Antiproliferative Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HCT-1169Induces apoptosis
HeLa25Inhibits carbonic anhydrase IX
MCF-736Triggers ferroptosis

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase IX. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the pH regulation in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-(4-chlorophenoxy)ethyl)benzenesulfonamide
  • 4-chloro-N-(2-(4-bromophenoxy)ethyl)benzenesulfonamide
  • 4-chloro-N-(2-(4-methylphenoxy)ethyl)benzenesulfonamide

Uniqueness

4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for drug discovery and development.

Biological Activity

4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide is a synthetic compound belonging to the class of benzenesulfonamides, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a sulfonamide functional group, a chloro substituent, and a fluorophenoxy moiety. The presence of the fluorine atom enhances lipophilicity and metabolic stability, potentially increasing the compound's binding affinity to biological targets.

The primary mode of action for this compound is its inhibition of carbonic anhydrase IX (CA IX) , an enzyme frequently overexpressed in various cancer types. Inhibition of CA IX leads to decreased tumor cell proliferation and enhanced apoptosis in cancer cells, positioning this compound as a promising candidate for anticancer therapies.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that benzenesulfonamides can effectively reduce cell viability in cancer cell lines. The effective concentration that reduces cell viability by 50% (EC50) has been established for several derivatives, with some showing potent activity against human cancer cell lines such as MDA-MB-231 and IGR39 .

Table 1: EC50 Values of Related Compounds Against Cancer Cell Lines

CompoundCell LineEC50 (µM)
Compound AMDA-MB-23120.5 ± 3.6
Compound BIGR3927.8 ± 2.8
This compoundMDA-MB-231TBD
This compoundIGR39TBD

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have demonstrated that benzenesulfonamides exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest potential effectiveness in treating bacterial infections .

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMIC (µM)
Compound CE. coli12.5
Compound DS. aureus8.0
This compoundTBDTBD

Case Studies

A recent study evaluated the biological activity of various sulfonamide derivatives, including those similar to this compound. The findings indicated that modifications in the chemical structure significantly influenced both anticancer and antimicrobial activities .

Study Highlights:

  • Cytotoxicity : Compounds were tested against multiple cancer cell lines, revealing varied cytotoxic effects.
  • Apoptosis Induction : Mechanistic studies showed that certain derivatives could induce apoptosis through pathways involving caspases and mitochondrial dysfunction.

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